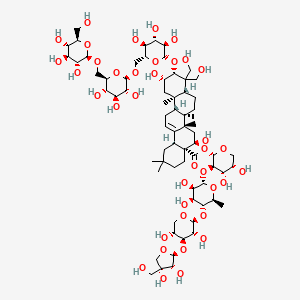![molecular formula C21H22ClN3O2S B2416736 N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide CAS No. 443349-29-9](/img/structure/B2416736.png)
N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide belongs to the quinazolinone class of compounds, known for their versatile chemical reactivity. A study by Kut, Onysko, and Lendel (2020) demonstrated the regioselective reaction of a similar quinazolinone derivative with various halogens and chalcogen tetrahalides, leading to a range of linearly fused thiazoloquinazolinium derivatives (Kut, N., Onysko, M., & Lendel, V., 2020).
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Patel et al. (2010) synthesized a series of sulfonamides of quinazolin-4(3H)ones, including a derivative similar to this compound, demonstrating significant antibacterial and antifungal activities (Patel, N., Patel, V., & Patel, H., 2010).
Anticancer Activity
A study by Abdel-Rahman (2006) on the reactivity of N-[1-(3-amino-6,8-dibromo-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-(2-chlorophenyl)-vinyl]benzamide, a compound structurally related to this compound, showed good selective anticancer activity in some of the prepared compounds (Abdel-Rahman, T., 2006).
Diuretic and Anti-Inflammatory Properties
Further applications include diuretic and anti-inflammatory properties. A study by Maarouf, El‐Bendary, and Goda (2004) synthesized quinazolin-4(3H)‐one derivatives, noting significant diuretic activity in some compounds. Another study by Kumar and Rajput (2009) focused on the synthesis of quinazolinone derivatives with anti-inflammatory activity, highlighting the potential of these compounds in medical applications (Maarouf, A. R., El‐Bendary, E. R., & Goda, F. E., 2004); (Kumar, A., & Rajput, C. S., 2009).
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c22-16-8-6-7-15(13-16)14-23-19(26)11-2-1-5-12-25-20(27)17-9-3-4-10-18(17)24-21(25)28/h3-4,6-10,13H,1-2,5,11-12,14H2,(H,23,26)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYHUKUPWHDTEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]morpholine-4-carboxamide](/img/structure/B2416653.png)
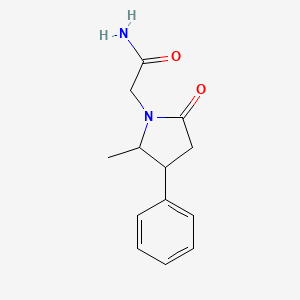
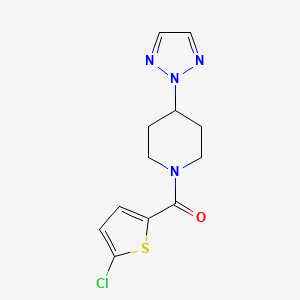
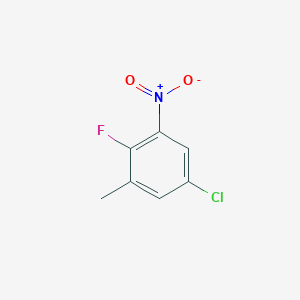
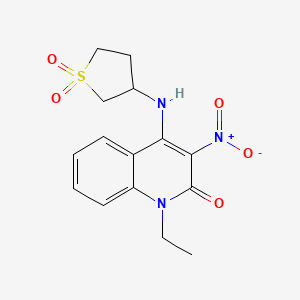
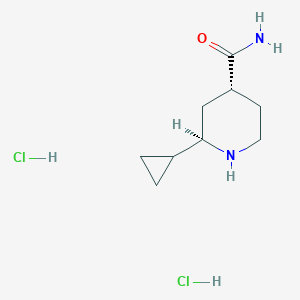
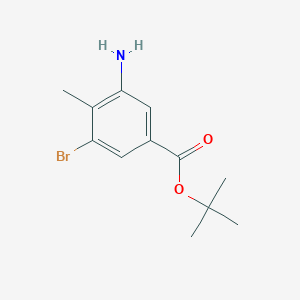
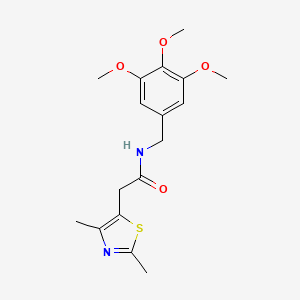
![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416664.png)
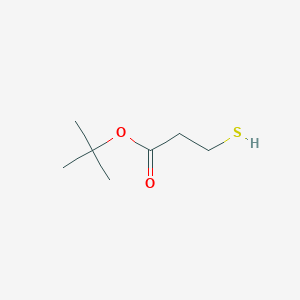
![Methyl 6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2416668.png)
![(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl](/img/structure/B2416675.png)
